molecular formula C11H19BN2O3 B13830223 (2-Aminopyridin-4-yl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid

(2-Aminopyridin-4-yl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid

Cat. No.: B13830223
M. Wt: 238.09 g/mol
InChI Key: GGEWYJAATWMEBY-UHFFFAOYSA-N
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Description

(2-Aminopyridin-4-yl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid is a complex organic compound that features a boronic acid ester functional group. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both aminopyridine and boronic acid moieties makes it a versatile intermediate in the synthesis of bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminopyridin-4-yl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid typically involves the reaction of 2-aminopyridine with a boronic acid derivative. One common method is the coupling of 2-aminopyridine with a pinacol boronic ester under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(2-Aminopyridin-4-yl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.

    Reduction: Reduction reactions can convert the boronic ester to boranes or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the boronic ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halides or organometallic compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce boranes .

Scientific Research Applications

(2-Aminopyridin-4-yl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid has several scientific research applications:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the development of boron-containing drugs for cancer therapy and other medical applications.

    Medicine: It is investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: The compound is utilized in the production of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of (2-Aminopyridin-4-yl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The aminopyridine group can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to biological targets .

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyridine-4-boronic acid, pinacol ester: This compound shares the aminopyridine and boronic acid functional groups but differs in the ester moiety.

    Phenylboronic acid: A simpler boronic acid derivative used in various organic synthesis applications.

    4-Aminophenylboronic acid: Another boronic acid compound with an amino group attached to a phenyl ring.

Uniqueness

(2-Aminopyridin-4-yl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid is unique due to its combination of aminopyridine and boronic acid functionalities, which provide a versatile platform for chemical modifications and applications in diverse fields .

Properties

Molecular Formula

C11H19BN2O3

Molecular Weight

238.09 g/mol

IUPAC Name

(2-aminopyridin-4-yl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid

InChI

InChI=1S/C11H19BN2O3/c1-10(2,15)11(3,4)17-12(16)8-5-6-14-9(13)7-8/h5-7,15-16H,1-4H3,(H2,13,14)

InChI Key

GGEWYJAATWMEBY-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC=C1)N)(O)OC(C)(C)C(C)(C)O

Origin of Product

United States

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